A Technical Guide to the Proposed Synthesis and Characterization of 5-Amino-Baicalein
A Technical Guide to the Proposed Synthesis and Characterization of 5-Amino-Baicalein
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic route and expected characterization data for 5-Amino-Baicalein (5-NH2-Baicalein). To date, no published literature has been identified describing the actual synthesis and characterization of this specific compound. Therefore, the experimental protocols and data presented herein are hypothetical and intended to serve as a scientific guide for future research endeavors.
Introduction
Baicalein (5,6,7-trihydroxyflavone) is a well-characterized flavonoid extracted from the roots of Scutellaria baicalensis and has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The chemical modification of the baicalein scaffold is a key strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The introduction of an amino group can significantly alter the physicochemical properties and biological activity of a molecule, potentially enhancing its interaction with biological targets. This guide proposes a synthetic pathway and a comprehensive characterization strategy for a novel derivative, 5-Amino-Baicalein.
Proposed Synthesis of 5-Amino-Baicalein
A plausible multi-step synthesis of 5-Amino-Baicalein from baicalein is proposed. The general workflow involves the protection of the hydroxyl groups at positions 6 and 7, followed by nitration at the C5 position, subsequent reduction of the nitro group to an amine, and finally, deprotection to yield the target compound.
Experimental Protocols
Step 1: Protection of 6,7-Hydroxyl Groups of Baicalein
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Objective: To selectively protect the more reactive hydroxyl groups at positions 6 and 7 to direct nitration to the C5 position.
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Procedure:
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Dissolve Baicalein (1 equivalent) in dry acetone.
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Add anhydrous potassium carbonate (K2CO3, 2.5 equivalents).
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To the stirred suspension, add benzyl chloride (2.2 equivalents) dropwise.
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Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain 6,7-dibenzyloxy-5-hydroxyflavone.
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Step 2: Nitration of 6,7-dibenzyloxy-5-hydroxyflavone
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Objective: To introduce a nitro group at the C5 position. Due to the presence of the free hydroxyl at C5, this position is activated towards electrophilic substitution.
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Procedure:
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Dissolve 6,7-dibenzyloxy-5-hydroxyflavone (1 equivalent) in glacial acetic acid at 0°C.
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Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
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Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring by TLC.
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Pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer and purify the crude product by column chromatography to yield 5-nitro-6,7-dibenzyloxy-baicalein.
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Step 3: Reduction of the Nitro Group
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Objective: To convert the nitro group at the C5 position to an amino group.
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Procedure:
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Dissolve 5-nitro-6,7-dibenzyloxy-baicalein (1 equivalent) in a mixture of ethanol and water.
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Add sodium dithionite (Na2S2O4, 5 equivalents).
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Reflux the mixture for 6-8 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 5-amino-6,7-dibenzyloxy-baicalein, which may be used in the next step without further purification.
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Step 4: Deprotection of the Benzyl Groups
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Objective: To remove the benzyl protecting groups to yield the final product, 5-Amino-Baicalein.
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Procedure:
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Dissolve the crude 5-amino-6,7-dibenzyloxy-baicalein in ethanol.
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Add Palladium on carbon (10% Pd/C) as a catalyst.
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Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) for 12-16 hours.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography or recrystallization to obtain 5-Amino-Baicalein.
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Caption: Proposed multi-step synthesis of 5-Amino-Baicalein.
Characterization
The synthesized 5-Amino-Baicalein would be characterized using a suite of analytical techniques to confirm its identity, structure, and purity.
Data Presentation
Table 1: Predicted Spectroscopic and Chromatographic Data for 5-Amino-Baicalein
| Analytical Technique | Parameter | Predicted Value |
| HRMS (ESI+) | [M+H]⁺ | m/z 286.0761 |
| ¹H NMR (DMSO-d₆, 500 MHz) | Chemical Shift (δ, ppm) | δ 12.5 (s, 1H, 5-OH), 9.5 (s, 1H, 7-OH), 8.0-7.5 (m, 5H, B-ring), 6.8 (s, 1H, 8-H), 6.6 (s, 1H, 3-H), 5.0 (br s, 2H, 5-NH₂) |
| ¹³C NMR (DMSO-d₆, 125 MHz) | Chemical Shift (δ, ppm) | δ 182.0 (C4), 164.0 (C2), 154.0 (C7), 152.0 (C9), 148.0 (C5), 132.0-126.0 (B-ring), 130.0 (C6), 105.0 (C10), 104.0 (C3), 94.0 (C8) |
| HPLC | Retention Time | Dependent on specific method conditions |
| Purity | >95% |
Experimental Protocols for Characterization
High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) with an electrospray ionization (ESI) source.
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Method:
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Dissolve a small sample of 5-Amino-Baicalein in a suitable solvent (e.g., methanol).
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Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Determine the exact mass and compare it with the calculated theoretical mass for the molecular formula C₁₅H₁₁NO₅.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 500 MHz (or higher) NMR spectrometer.
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Method:
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Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
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Acquire ¹H NMR and ¹³C NMR spectra.
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Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.
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High-Performance Liquid Chromatography (HPLC)
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Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
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Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution using a mixture of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
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Flow Rate: 1.0 mL/min.
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Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm).
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Purity Assessment: Calculate the purity of the sample based on the peak area percentage of the main product peak in the chromatogram.
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Biological Context: Potential Signaling Pathways
While the specific biological activities of 5-Amino-Baicalein are unknown, the parent compound, baicalein, is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. It is plausible that 5-Amino-Baicalein could exhibit similar or novel interactions with these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Baicalein has been shown to inhibit this pathway in various cancer cells, leading to decreased cell viability and induction of apoptosis.[2][3][4] This inhibition is often characterized by a reduction in the phosphorylation of Akt and downstream targets like mTOR.[2]
Caption: Baicalein's inhibitory effect on the PI3K/Akt signaling pathway.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. The effect of baicalein on the ERK pathway appears to be context-dependent. In some cancer cells, baicalein has been reported to inhibit ERK activation, leading to reduced cell migration and invasion.[1][5] Conversely, in other cell types, such as melanoma cells, baicalein can induce ERK activation, which contributes to the inhibition of melanogenesis.[6][7]
Caption: Baicalein's modulatory role in the ERK signaling pathway.
Conclusion
This technical guide provides a hypothetical yet scientifically grounded framework for the synthesis and characterization of 5-Amino-Baicalein. The proposed synthetic route leverages standard organic chemistry transformations, and the outlined analytical methods are robust techniques for structural elucidation and purity determination. The exploration of the biological activities of this novel baicalein derivative, particularly its effects on key signaling pathways such as PI3K/Akt and ERK, could provide valuable insights for the development of new therapeutic agents. The information presented here is intended to facilitate future research into this promising, yet unexplored, compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baicalein Inhibits the Migration and Invasion of B16F10 Mouse Melanoma Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baicalein Inhibits Metastasis of Oral Squamous Cell Carcinoma Cells by Regulating ERK/ELK-1/Snail Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baicalein inhibits melanogenesis through activation of the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
